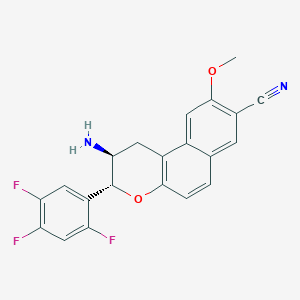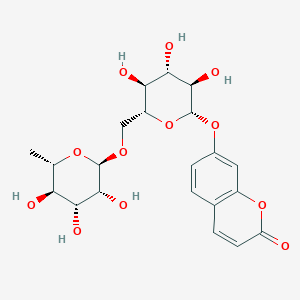
H-Arg(Pbf)-OtBu HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Arg(Pbf)-OtBu HCl, also known as tert-butyl N-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl-L-argininate hydrochloride, is a derivative of the amino acid arginine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg(Pbf)-OtBu HCl typically involves the protection of the arginine molecule with the pentamethylbenzofuran (Pbf) group and the tert-butyl (OtBu) group. The process begins with the protection of the guanidine group of arginine using the Pbf group. This is followed by the protection of the carboxyl group with the OtBu group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale solid-phase peptide synthesis (SPPS). This method allows for the efficient and reproducible synthesis of peptides with high purity. The choice of resin, solvents, and reaction conditions are optimized to minimize side reactions and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
H-Arg(Pbf)-OtBu HCl undergoes several types of chemical reactions, including:
Substitution Reactions: The protective groups (Pbf and OtBu) can be selectively removed under acidic conditions to yield the free arginine molecule.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in peptide synthesis.
Coupling Reactions: It is commonly used in peptide coupling reactions where the protected arginine is incorporated into a growing peptide chain.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is often used to remove the Pbf and OtBu protective groups.
Coupling Reagents: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
The major products formed from the reactions involving this compound are peptides with arginine residues. The removal of protective groups yields free arginine, which can then participate in further peptide synthesis or other biochemical reactions .
Aplicaciones Científicas De Investigación
H-Arg(Pbf)-OtBu HCl has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions by incorporating arginine residues into peptides.
Medicine: It is used in the development of peptide-based therapeutics, including drugs that target specific proteins or pathways.
Industry: The compound is used in the production of peptide-based materials and coatings
Mecanismo De Acción
The mechanism of action of H-Arg(Pbf)-OtBu HCl involves its role as a protected arginine derivative in peptide synthesis. The protective groups (Pbf and OtBu) prevent unwanted side reactions during the synthesis process. Once the peptide synthesis is complete, the protective groups are removed under acidic conditions, yielding the free arginine residue. This allows for the incorporation of arginine into peptides without compromising the integrity of the peptide chain .
Comparación Con Compuestos Similares
Similar Compounds
H-Arg(Pbf)-OMe HCl: Methyl N-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl-L-argininate hydrochloride.
H-Arg(Pbf)-OH: N-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl-L-arginine.
Uniqueness
H-Arg(Pbf)-OtBu HCl is unique due to its specific protective groups, which offer a balance between stability and ease of removal. The tert-butyl group provides steric hindrance, protecting the carboxyl group, while the Pbf group protects the guanidine group. This combination makes it particularly useful in peptide synthesis, where selective deprotection is crucial .
Propiedades
Fórmula molecular |
C23H39ClN4O5S |
|---|---|
Peso molecular |
519.1 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride |
InChI |
InChI=1S/C23H38N4O5S.ClH/c1-13-14(2)19(15(3)16-12-23(7,8)31-18(13)16)33(29,30)27-21(25)26-11-9-10-17(24)20(28)32-22(4,5)6;/h17H,9-12,24H2,1-8H3,(H3,25,26,27);1H |
Clave InChI |
WKCFBQLFXPHSBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/new.no-structure.jpg)



![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)

![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)


![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)



